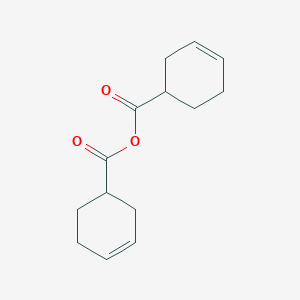

Cyclohex-3-ene-1-carboxylic anhydride

Description

Significance of Anhydride (B1165640) Functional Groups in Organic Synthesis and Materials Science

The anhydride functional group, characterized by two acyl groups linked to a single oxygen atom, is a cornerstone of organic chemistry. longdom.orgwikipedia.org Anhydrides are derivatives of carboxylic acids and are known for their high reactivity, which stems from the electrophilic nature of the carbonyl carbons. longdom.orgchemistrylearner.com This reactivity makes them excellent acylating agents, capable of introducing acyl groups into other molecules. wikipedia.orgchemistrylearner.com

In organic synthesis , this property is widely exploited. Anhydrides react readily with various nucleophiles such as alcohols, phenols, ammonia, and amines to form esters and amides, respectively. fiveable.mebritannica.com This reactivity is fundamental in the synthesis of numerous pharmaceuticals, including the well-known production of aspirin (B1665792) (acetylsalicylic acid) from salicylic (B10762653) acid and acetic anhydride. fiveable.mebritannica.com

In materials science , anhydrides are crucial for the production of polymers. longdom.org They serve as monomers or curing agents in the synthesis of polyesters, polyamides, and polyimides. longdom.orgwikipedia.org For instance, maleic anhydride is a precursor to various resins through copolymerization with styrene. wikipedia.org Phthalic anhydride is used to make plasticizers for polymers. fiveable.me Furthermore, anhydrides are employed as curing agents for epoxy resins, which are used in high-performance coatings and adhesives. fiveable.me The ring-opening polymerization of cyclic anhydrides with epoxides is a key method for producing biodegradable polyesters. mdpi.com

Overview of the Cyclohexene (B86901) Moiety in Chemical Compounds

Cyclohexene is a cyclic hydrocarbon with the chemical formula C₆H₁₀. medium.comnih.gov It consists of a six-membered carbon ring containing one double bond, which makes it an unsaturated hydrocarbon, or cycloalkene. medium.comnus.edu.sg This double bond is the source of its chemical reactivity, making it more reactive than its saturated counterpart, cyclohexane (B81311). chemneo.com The most stable three-dimensional shape of the cyclohexene molecule is the half-chair conformation. wikipedia.org

The presence of the double bond allows cyclohexene to undergo a variety of addition reactions typical of alkenes, such as hydrogenation, halogenation, and hydration. nus.edu.sgchemneo.com These reactions make cyclohexene a valuable intermediate in the synthesis of other important industrial chemicals. medium.comcnchemshop.com For instance:

Oxidative cleavage of cyclohexene yields adipic acid, a key monomer for the production of nylon. wikipedia.orgcnchemshop.com

Hydration leads to cyclohexanol, which can be converted to cyclohexanone, another precursor for nylon. wikipedia.orgcnchemshop.com

It is also used to synthesize various pharmaceuticals, including anti-inflammatory and antimicrobial drugs. nus.edu.sg

The versatility of the cyclohexene ring allows for the development of new derivatives with specific properties for targeted applications, such as in drug development. nus.edu.sg

Scope and Focus of Research on Cyclohex-3-ene-1-carboxylic Anhydride and Related Cyclohexene-Containing Anhydrides

Research on this compound and related compounds is largely driven by their utility as monomers and intermediates in polymer chemistry and organic synthesis. A significant area of investigation is their synthesis, often accomplished through the Diels-Alder reaction, which efficiently creates the cyclohexene ring structure. wvu.eduutahtech.edumnstate.edu This cycloaddition reaction allows for the combination of a diene and a dienophile (like maleic anhydride) to form a cyclohexene anhydride product. mnstate.edumnstate.edu

A major focus of academic and industrial research is the application of these anhydrides in polymerization reactions. Specifically, the ring-opening copolymerization (ROCOP) of cyclohexene oxides with various cyclic anhydrides has emerged as a key method for producing polyesters. mdpi.comtue.nlresearchgate.netacs.org Researchers are actively exploring different catalysts, such as metal-based complexes (e.g., chromium, zinc, aluminum), to control the polymerization process, aiming for high selectivity and efficiency to produce perfectly alternating copolymers. mdpi.comtue.nlresearchgate.netacs.org These polyesters are of interest for their potential as biodegradable materials. mdpi.com

Furthermore, studies have explored the chemical transformations of the cyclohexene ring within these anhydrides. For example, research has been conducted on the dehydrogenation of cyclohexene carboxylic acids and their anhydrides to create aromatic compounds like terephthalic acid, a crucial monomer for producing polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net The ability to modify both the anhydride and the cyclohexene components makes these compounds versatile platforms for creating new materials and complex molecules.

Structure

3D Structure

Properties

CAS No. |

40608-18-2 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

cyclohex-3-ene-1-carbonyl cyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C14H18O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-3,5,11-12H,4,6-10H2 |

InChI Key |

VWOMPABUYLIFCY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC=C1)C(=O)OC(=O)C2CCC=CC2 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexene Containing Anhydrides

General Principles for Carboxylic Anhydride (B1165640) Formation

The formation of a carboxylic anhydride from its corresponding acid(s) is fundamentally a dehydration or condensation reaction. Various methods have been developed to achieve this transformation, ranging from harsh thermal conditions to mild, chemically-activated processes. acs.org

Direct dehydration is a primary method for anhydride synthesis. This can be accomplished by heating the carboxylic acid, often to high temperatures (e.g., 800 °C), to drive off water. chemistrysteps.com However, such conditions are often too harsh for many organic molecules. chemistrysteps.com A more common laboratory approach involves the use of strong dehydrating agents. Phosphorus pentoxide (P₂O₅) is a classic reagent for this purpose, effectively sequestering water to form the anhydride. acs.orgchemistrysteps.comsciencemadness.org Another strategy involves using a pre-existing anhydride, like acetic anhydride, to react with a dicarboxylic acid, which is particularly effective for forming cyclic anhydrides. wikipedia.org

Modern synthetic methods often employ activating agents to facilitate anhydride formation under milder conditions. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, making it more susceptible to nucleophilic attack by a carboxylate ion.

A particularly effective system utilizes a combination of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride ((COCl)₂). nih.govacs.org In this process, TPPO and oxalyl chloride react to form a highly reactive intermediate, triphenylchlorophosphonium salt. acs.org This intermediate activates the carboxylic acid, which can then react with a carboxylate (formed by adding a base like triethylamine) to yield the symmetric anhydride. acs.org This method is advantageous due to its mild, neutral conditions, high yields, and relatively short reaction times at room temperature. nih.gov

Oxalyl chloride can also be used on its own or with other catalysts. It reacts with carboxylic acids to form an acyl chloride in situ. nih.govchemicalbook.com This highly reactive acyl chloride can then react with a second molecule of the carboxylic acid (often as its carboxylate salt) to produce the anhydride. acs.orgchemistrysteps.com The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are gases, which simplifies purification. core.ac.uk

| Activating/Dehydrating Agent | General Conditions | Key Features | Reference |

|---|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Reaction with carboxylic acid, often with heating. | Strong, classic dehydrating agent. | acs.orgchemistrysteps.com |

| Heat | High temperatures (e.g., >200 °C). | Simple but often requires harsh conditions; suitable for forming stable cyclic anhydrides like phthalic anhydride. | chemistrysteps.comkhanacademy.org |

| Oxalyl Chloride ((COCl)₂) | Reaction with carboxylic acid, often in a nonpolar solvent. | Forms a reactive acyl chloride intermediate; gaseous byproducts simplify purification. | acs.orgchemicalbook.comcore.ac.uk |

| Triphenylphosphine Oxide (TPPO) / Oxalyl Chloride ((COCl)₂) | Room temperature, often with a base (e.g., triethylamine) in a solvent like acetonitrile. | Mild conditions, high yields, and rapid reaction times. | nih.govacs.org |

| Acetic Anhydride ((CH₃CO)₂O) | Used as both a reagent and solvent, often with heating. | Commonly used to convert dicarboxylic acids to their cyclic anhydrides. | wikipedia.org |

Synthesis of Cyclohex-3-ene-1-carboxylic Anhydride (Symmetric Anhydride)

The synthesis of the specific symmetric anhydride, this compound, involves the formation of an anhydride linkage between two molecules of Cyclohex-3-ene-1-carboxylic acid.

The formation of this compound from its corresponding carboxylic acid can be conceptualized through the general principles of anhydride synthesis. While carboxylic acids can form hydrogen-bonded dimers in a physical association, the chemical synthesis of the anhydride requires the covalent coupling of two acid molecules with the elimination of water. nih.govyoutube.com

Pathway 1: Direct Dehydration One potential route is the direct intermolecular dehydration of two molecules of Cyclohex-3-ene-1-carboxylic acid. This would likely require a powerful dehydrating agent, such as phosphorus pentoxide (P₂O₅), and the application of heat to overcome the energy barrier for the condensation reaction.

Pathway 2: Activation and Coupling A more controlled and milder approach would involve the use of activating agents. Following the methodology described by Liu et al., one could treat Cyclohex-3-ene-1-carboxylic acid with the triphenylphosphine oxide/oxalyl chloride system. nih.govacs.org In this scenario, one equivalent of the acid would be activated by the reagent. The subsequent addition of a second equivalent of the acid, along with a non-nucleophilic base to form the carboxylate, would lead to a nucleophilic attack on the activated carbonyl, yielding the desired symmetric Cyclohex-ene-3-ene-1-carboxylic anhydride.

Synthesis of Cyclic Cyclohexene (B86901) Dicarboxylic Anhydrides via Cycloaddition Reactions

A prominent route to a different class of cyclohexene anhydrides—those where the anhydride functionality is part of a ring fused to the cyclohexene core—is through cycloaddition reactions.

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. cerritos.edu It is a [4+2] cycloaddition involving the reaction of a conjugated diene with a dienophile (an alkene or alkyne). odinity.com The synthesis of 4-Cyclohexene-1,2-cis-dicarboxylic anhydride is a classic example of this reaction. odinity.comstudymoose.com

In this synthesis, the conjugated diene is 1,3-butadiene (B125203), and the dienophile is maleic anhydride. google.com Because 1,3-butadiene is a gas at room temperature, it is often generated in situ from a stable, solid precursor like 3-sulfolene (B121364) (butadiene sulfone). studymoose.comalfredstate.edu Upon heating, 3-sulfolene undergoes a retro-cheletropic reaction to release gaseous 1,3-butadiene and sulfur dioxide. cerritos.edu The newly formed 1,3-butadiene, which must be in the reactive s-cis conformation, is then immediately trapped by the maleic anhydride present in the reaction mixture. studymoose.comgoogle.com The reaction is concerted, meaning all bond-making and bond-breaking occurs in a single transition state, and is highly stereospecific, with the cis geometry of the maleic anhydride being retained in the final product. odinity.comstudymoose.com

| Reactant 1 (Diene Source) | Reactant 2 (Dienophile) | Solvent | Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Sulfolene | Maleic Anhydride | Xylene | Reflux (~150°C) for 1 hour | 4-Cyclohexene-1,2-cis-dicarboxylic anhydride | 77.6% | odinity.com |

| 3-Sulfolene | Maleic Anhydride | Xylene | Gentle reflux for 30 minutes | 4-Cyclohexene-1,2-cis-dicarboxylic anhydride | Not specified | alfredstate.edu |

Specific Synthesis of Substituted Cyclohexene Dicarboxylic Anhydrides (e.g., 5-(2,5-Diketotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride)

The synthesis of complex substituted cyclohexene dicarboxylic anhydrides, such as 5-(2,5-diketotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride, involves multi-step chemical transformations. The methodologies for creating such structures often leverage fundamental organic reactions, including cycloadditions and subsequent modifications.

One common laboratory-scale approach for related compounds begins with the Diels-Alder reaction to construct the core cyclohexene ring system. smolecule.com For instance, the reaction between 3-sulfolene, which serves as an in situ source of 1,3-butadiene, and maleic anhydride yields 4-cyclohexene-cis-1,2-dicarboxylic anhydride. cerritos.edustudymoose.com This cycloaddition is a powerful tool for forming six-membered rings with high stereocontrol. alfredstate.edu

The synthesis of 5-(2,5-diketotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride can be achieved through several routes. smolecule.com These methods include the cyclization of precursor molecules like 3-methyl-3-cyclohexene-1,2-dicarboxylic acid under acidic conditions to form the anhydride ring. smolecule.com Another approach involves the formation of the dioxole moiety through the oxidation of appropriate precursors. smolecule.com Furthermore, standard dehydration techniques, either through heating or with chemical dehydrating agents, can be employed to convert the corresponding dicarboxylic acids into the anhydride form. smolecule.com

A typical laboratory procedure for a related structure, 3-methyl-4-cyclohexene-1,2-dicarboxylic anhydride, is initiated with a Diels-Alder reaction, which underscores the importance of this reaction type in building the foundational cyclohexene anhydride scaffold. smolecule.com

Formation of Cyclohexanetricarboxylic Acid Anhydrides through Dehydration

The formation of cyclohexanetricarboxylic acid anhydrides is commonly achieved through the dehydration of the corresponding cyclohexanetricarboxylic acids. This process involves the removal of a water molecule from two adjacent carboxylic acid groups to form a cyclic anhydride ring.

A notable example is the preparation of cis,cis,cis-1,2,4-cyclohexanetricarboxylic acid anhydride. This specific isomer can be synthesized by dehydrating cis,cis,cis-1,2,4-cyclohexanetricarboxylic acid with a dehydrating agent. google.com The resulting single-isomer anhydride is easier to purify compared to a mixture of isomers. google.com The precursor, cis,cis,cis-1,2,4-cyclohexanetricarboxylic acid, is produced via the hydrogenation of trimellitic acid in a solvent, using a transition metal catalyst on a high-surface-area carbon support. google.com

An alternative synthetic route involves the direct catalytic hydrogenation of trimellitic anhydride. In one described method, a mixture of trimellitic anhydride, anhydrous acetone, and a palladium catalyst is subjected to hydrogenation at 100°C and 2.0 MPa. chemicalbook.com The reaction is monitored until the trimellitic anhydride is consumed, yielding 1,2,4-cyclohexanetricarboxylic anhydride with a purity higher than 98%. chemicalbook.com After catalyst filtration and partial solvent distillation, the solid product is obtained in high yield. chemicalbook.com

Recent advancements have also explored electrochemical methods for the dehydration of dicarboxylic acids to their cyclic anhydrides. This approach offers a transformation under mild conditions without the need for conventional dehydrating reagents. nih.govresearchgate.net

The stereochemistry of the starting dicarboxylic acid is crucial for anhydride formation. For instance, in 1,2-cyclohexanedicarboxylic acids, the cis isomer readily forms an anhydride because the two carboxylic acid groups are on the same side of the ring, allowing for the necessary proximity for intramolecular cyclization. stackexchange.com In contrast, the trans isomer, with its carboxylic acid groups on opposite sides, does not easily form a cyclic anhydride under similar conditions. stackexchange.com

Table of Reaction Conditions for the Synthesis of 1,2,4-Cyclohexanetricarboxylic Anhydride

| Parameter | Conditions |

|---|---|

| Starting Material | Trimellitic anhydride |

| Solvent | Anhydrous acetone |

| Catalyst | Palladium catalyst |

| Temperature | 100 °C |

| Pressure | 2.0 MPa |

| Purity of Product | >98% |

| Yield | 95.0% |

Chemical Reactivity and Mechanistic Studies of Cyclohexene Containing Anhydrides

Hydrolysis and Solvolysis Reactions

The anhydride (B1165640) ring of cyclohexene-containing anhydrides is susceptible to cleavage by water and other solvents in solvolysis reactions. These reactions involve the nucleophilic attack on one of the carbonyl carbons, leading to the formation of a dicarboxylic acid or a monoester derivative.

The rate of hydrolysis and solvolysis of cyclic anhydrides is significantly influenced by several factors, including structural strain, steric hindrance, and the properties of the solvent.

Steric and Electronic Effects: The reactivity of cyclic anhydrides is related to the strain of the anhydride ring. For instance, studies on similar structures like cis- and trans-1,2-cyclohexanedicarboxylic anhydrides in anhydrous acetic acid have shown that stereochemistry plays a crucial role. The cis-isomer did not undergo any detectable reaction, suggesting high stability, whereas the trans-isomer reacted to form an equilibrium with acetic anhydride and the corresponding dicarboxylic acid. nih.gov This difference in reactivity highlights the influence of steric effects on the accessibility of the carbonyl carbons to the nucleophile. nih.gov The rate-determining step for the forward solvolysis reaction is believed to be the breakdown of the tetrahedral intermediate formed after the initial nucleophilic attack. nih.gov

Solvent Effects: The solvent plays a critical role in solvolysis reactions. The rate of hydrolysis can be significantly affected by the composition of the solvent system, such as water-acetone or water-acetonitrile mixtures. etsu.eduresearchgate.net Nonpolar solvents are often preferred for reactions where noncovalent catalysis is involved, as solvents capable of hydrogen bonding can lower the enantioselectivity in asymmetric reactions. acs.org The use of a co-solvent can alter the reaction rate by orders of magnitude due to interactions between the solvent, reactants, and intermediates. etsu.edu For example, kinetic studies of acetic anhydride hydrolysis have been performed to determine activation energy and the influence of different co-solvents. etsu.eduflvc.org

The hydrolysis and solvolysis of Cyclohex-3-ene-1-carboxylic anhydride proceed via a nucleophilic acyl substitution mechanism. vanderbilt.edufiveable.me This is generally a two-stage process involving the addition of a nucleophile to a carbonyl carbon, followed by the elimination of a leaving group. vanderbilt.edumasterorganicchemistry.com

The mechanism for hydrolysis is as follows:

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. The pi electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral intermediate. fiveable.meyoutube.com

Tetrahedral Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and in the process, the bond to the carboxylate leaving group is broken. youtube.com

Proton Transfer: A final proton transfer step results in the formation of the two carboxylic acid groups of the ring-opened product. libretexts.org

This addition-elimination pathway is characteristic of reactions involving acid anhydrides and various neutral nucleophiles like water, alcohols, and amines. youtube.comlibretexts.org In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which activates the carbonyl group and makes it more susceptible to nucleophilic attack. libretexts.orglibretexts.org

Reactions Involving the Anhydride Functional Group

The anhydride moiety is the primary site of reactivity for nucleophilic attack, leading to acylation and ring-opening products.

Cyclohexene (B86901) anhydrides are effective acylating agents for various nucleophiles, including amines. These reactions, often referred to as aminolysis, result in the formation of amides. The reaction typically requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct. libretexts.orgchemguide.co.uk

Research on the closely related cis-1,2,3,6-tetrahydrophthalic anhydride demonstrates its reaction with aniline, catalyzed by a chiral thiourea (B124793) derivative, to produce (1R,6S)-6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid with high yield and enantioselectivity. nih.gov This highlights the utility of cyclohexene anhydrides in asymmetric synthesis.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Thiourea Derivative | Toluene | -40 | 94 | 95 |

The reaction of nucleophiles with the anhydride leads to the opening of the cyclic structure. Aminolysis, as discussed above, is a key ring-opening reaction. Another important example is thiolysis, where a thiol acts as the nucleophile.

Enantioselective thiolysis of cis-1,2,3,6-tetrahydrophthalic anhydride has been achieved using various thiols in the presence of a chiral thiourea catalyst. acs.orgnih.gov These reactions produce thioesters with high yields and good enantioselectivities. acs.org The reaction mechanism involves the activation of the anhydride's carbonyl group through hydrogen bonding with the catalyst, facilitating the nucleophilic attack by the thiol. nih.gov

| Thiol Nucleophile | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Benzyl mercaptan | Toluene | -40 | 98 | 94 |

| 4-Methoxybenzyl mercaptan | Toluene | -40 | 96 | 91 |

| Cyclohexyl mercaptan | Toluene | -40 | 86 | 91 |

| Thiophenol | Toluene | -40 | 98 | 60 |

The success of these reactions demonstrates that both C-N and C-S bonds can be formed efficiently through the ring-opening of cyclohexene-containing anhydrides.

Reactions Involving the Cyclohexene Double Bond

The C=C double bond within the cyclohexene ring allows for a different set of reactions, primarily electrophilic additions, which can occur while leaving the anhydride group intact under appropriate conditions.

Bromination: Alkenes readily undergo electrophilic addition with halogens like bromine (Br₂). tandfonline.com The reaction of cyclohexene with bromine typically proceeds through a cyclic bromonium ion intermediate. stackexchange.comyoutube.com Subsequent backside attack by a bromide ion results in the formation of a trans-dibromo product. stackexchange.com For this compound, this would lead to a dibrominated cyclohexane (B81311) anhydride derivative. In some cases, the initial addition can be followed by an elimination reaction, leading to an aromatic product, as seen in the bromination of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid which yields an aromatic phthalic acid derivative. tandfonline.comtandfonline.com

Epoxidation: The double bond can be converted to an epoxide, a three-membered ring containing an oxygen atom, by reacting with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA). Epoxides are valuable synthetic intermediates that can undergo further ring-opening reactions with various nucleophiles. wikipedia.org The epoxidation of related N-substituted cyclohex-3-ene-1-carboxamides has been studied, leading to the formation of epoxy derivatives that can undergo subsequent intramolecular rearrangements. researchgate.net

Dehydrogenation: The cyclohexene ring can be aromatized under certain conditions. For example, cyclohexene-carboxylic acids and their anhydrides can undergo dehydro-aromatization when treated with sulfuric acid under mild conditions, yielding aromatic carboxylic acids. researchgate.net This reaction provides a pathway to synthesize aromatic compounds from cyclohexene precursors. researchgate.net

Electrophilic Addition Reactions (e.g., Bromination)

The carbon-carbon double bond in this compound readily undergoes electrophilic addition reactions. A classic example is the bromination of the cyclohexene ring, which proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate. youtube.commasterorganicchemistry.comlibretexts.org

The reaction is initiated by the electrophilic attack of the bromine molecule on the electron-rich double bond of the cyclohexene ring. This leads to the formation of a bridged bromonium ion, with the positive charge delocalized over the bromine atom and the two adjacent carbon atoms. youtube.comyoutube.comyoutube.com The formation of this intermediate is a concerted process. youtube.com Subsequently, the bromide anion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. youtube.comyoutube.com This backside attack results in the opening of the three-membered ring and leads to the formation of a trans-dibrominated product, a characteristic feature of anti-addition. youtube.commasterorganicchemistry.com

The stereochemical outcome of this reaction is highly specific, yielding the trans-1,2-dibromo product. masterorganicchemistry.com In the context of cyclohexene derivatives, this results in the two bromine atoms occupying axial positions in the chair conformation of the cyclohexane ring to minimize steric hindrance, which can then flip to the more stable diequatorial conformation. youtube.com

Table 1: Stereochemical Outcome of Bromination of Cyclohexene

| Reactant | Reagent | Key Intermediate | Product | Stereochemistry |

| Cyclohexene | Br₂ | Cyclic Bromonium Ion | trans-1,2-Dibromocyclohexane | Anti-addition |

It is noteworthy that in related systems, such as cyclohex-3-ene-1-carboxamide (B1296590) derivatives, bromination can lead to more complex rearrangement products, including the formation of bicyclic lactones. nih.govacs.org This suggests that the anhydride group, or its derivatives, can influence the fate of the carbocationic intermediates formed during the reaction.

Epoxidation Reactions

The double bond of this compound can be converted to an epoxide ring through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com This reaction, often referred to as the Prilezhaev reaction, is a common and efficient method for the synthesis of epoxides. youtube.com

The mechanism of epoxidation with peroxy acids is a concerted process, often described by the "butterfly mechanism". wikipedia.org In this single-step reaction, the peroxy acid delivers an oxygen atom to the double bond, forming the epoxide ring, while the remaining part of the peroxy acid is converted to a carboxylic acid. youtube.comwikipedia.org The concerted nature of this mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product.

Recent studies on similar molecules, such as 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide, have shown that epoxidation can also lead to interesting rearrangement products. nih.govacs.org The presence of neighboring functional groups, like the amide and hydroxyl groups in the studied carboxamides, can participate in intramolecular reactions following epoxidation, leading to the formation of substituted bicyclic lactones. nih.govacs.org This highlights the potential for the anhydride group in this compound to influence the reactivity of the resulting epoxide.

Table 2: Common Reagents for Epoxidation of Alkenes

| Reagent | Abbreviation | Key Features |

| meta-Chloroperoxybenzoic acid | mCPBA | Commonly used, commercially available, generally gives good yields. youtube.com |

| Peroxyacetic acid | Can be used, but may be less stable than mCPBA. | |

| Hydrogen peroxide with a catalyst | H₂O₂ | A "greener" oxidizing agent, often used with metal or organocatalysts. organic-chemistry.org |

The mechanism of epoxide reactions is a broad field of study, with the ring-opening of epoxides being a key transformation in organic synthesis. acs.org

Dehydrogenation and Aromatization Processes

Cyclohexene-containing anhydrides can undergo dehydrogenation to form their corresponding aromatic counterparts. This transformation is a valuable route for the synthesis of substituted phthalic anhydrides and related aromatic compounds.

One effective method for the dehydro-aromatization of cyclohexene-carboxylic acids and their anhydrides involves the use of sulfuric acid as a cost-effective and efficient oxidant under mild reaction conditions. researchgate.netresearchgate.net The proposed mechanism for this reaction suggests that cyclohexadienes may be intermediates in the conversion of cyclohexenes to their aromatic products. researchgate.net This process is particularly relevant for the synthesis of bio-based terephthalic acid. researchgate.netresearchgate.net

Table 3: Dehydrogenation of Cyclohexene-Carboxylic Acids and Anhydrides with Sulfuric Acid researchgate.net

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | 4-Methyl-3-cyclohexene-1-carboxylic acid | p-Toluic acid | 15 | 37 |

| 2 | 4-Methyl-3-cyclohexene-1-carboxylic acid | p-Toluic acid | 60 | 52 |

| 3 | 4-Methyl-3-cyclohexene-1-carboxylic anhydride | p-Toluic anhydride | 15 | 90 |

| 4 | 3,4-Dimethyl-3-cyclohexene-1-carboxylic acid | 3,4-Dimethylbenzoic acid | 15 | 83 |

Adapted from research on dehydro-aromatization with sulfuric acid. researchgate.net

In addition to acid-catalyzed methods, palladium-based catalysts are also employed for the oxidative dehydrogenation of cyclohexenes to arenes. nih.gov These catalytic systems offer an alternative route to aromatization with good functional group tolerance. nih.gov The mechanism of palladium-catalyzed dehydrogenation can proceed through the activation of an allylic C-H bond, followed by β-hydrogen elimination from the resulting Pd(II)-allyl intermediate. nih.gov

The introduction of CO₂ into the aromatization process of cyclohexane over a HZSM-5 zeolite catalyst has been shown to improve the selectivity towards aromatic products. hep.com.cn This is attributed to the formation of oxygenated intermediates such as carboxylic acids and anhydrides. hep.com.cn

Rearrangement Reactions (e.g., Double Bond Rearrangement)

Under certain conditions, the double bond in cyclohexene derivatives can undergo rearrangement. For instance, studies on cis-4-cyclohexene-1,2-dicarboxylic anhydride have explored the isomerization of the double bond. acs.org Such rearrangements can be influenced by factors like temperature and the presence of catalysts.

In the context of related cyclohex-3-ene-1-carboxamide derivatives, unusual rearrangements have been observed during bromination and epoxidation reactions, leading to the formation of bicyclic lactones. nih.govacs.org These transformations suggest that the initial electrophilic attack on the double bond can trigger intramolecular processes involving neighboring functional groups, resulting in a skeletal rearrangement of the molecule.

Carbocation rearrangements are a common feature in organic chemistry, where an unstable carbocation can isomerize to a more stable one through shifts of adjacent atoms or groups. masterorganicchemistry.com While the cyclohexene cation itself may not have obvious pathways for stabilization through simple hydride or alkyl shifts as all carbons are secondary, the presence of functional groups can provide alternative rearrangement pathways. reddit.com

Electrophilic Reactions of Halogenated Cyclohexene Carboxylic Anhydride Derivatives

The introduction of halogen atoms onto the cyclohexene ring of a carboxylic anhydride derivative can significantly influence its reactivity towards electrophiles. The nature and position of the halogen substituent will dictate the outcome of subsequent electrophilic reactions.

If a halogen is attached to the double bond (a vinylic halide), the electron-withdrawing inductive effect of the halogen will deactivate the double bond towards electrophilic attack. The lone pairs on the halogen can participate in resonance, which can either further deactivate or slightly activate the double bond, depending on the balance of these opposing effects.

In the case of an allylic halide, where the halogen is on a carbon adjacent to the double bond, the reactivity can be more complex. The allylic position is activated towards substitution reactions, and the presence of the halogen can influence the regioselectivity and stereoselectivity of electrophilic additions to the double bond.

For instance, in the Friedel-Crafts acylation of benzene (B151609) derivatives, a Lewis acid is used to generate a highly electrophilic acylium ion from an acid anhydride or acyl halide. youtube.com A similar approach could potentially be applied to halogenated cyclohexene systems, although the reactivity would be highly dependent on the specific structure of the substrate and the reaction conditions.

Structural Analysis and Stereochemistry

Spectroscopic Methodologies for Elucidation of Molecular Architecture (e.g., NMR, HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework. In ¹H NMR, the symmetry of a molecule like cis-cyclohex-4-ene-1,2-dicarboxylic anhydride (B1165640) results in a spectrum with distinct signals corresponding to different proton environments. The olefinic protons on the carbon-carbon double bond typically appear as a multiplet, while the protons adjacent to the anhydride group and those on the saturated part of the ring also produce characteristic signals.

¹³C NMR spectroscopy complements the proton data by identifying the different carbon environments. The carbonyl carbons of the anhydride group are significantly deshielded and appear at the downfield end of the spectrum (e.g., ~174.6 ppm). The sp²-hybridized carbons of the double bond appear in the olefinic region, while the sp³-hybridized carbons of the cyclohexene (B86901) ring are found further upfield.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecule, which can be used to determine its precise molecular formula. For instance, an HRMS analysis would confirm the elemental composition of C₈H₈O₃ for cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, distinguishing it from any other compound with the same nominal mass. This technique is also valuable in analyzing reaction products, as retro-Diels-Alder reactions can sometimes be observed in the mass spectrometer. chemeurope.com

Table 1: Representative ¹³C NMR Data for a Cyclohexene Anhydride Derivative Data for the meso-diacid derived from cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.

Interactive Data Table

| Signal Type | Chemical Shift (ppm) |

|---|---|

| Carboxyl Carbon (-COOH) | 174.6 |

| Methylene Carbon (-CH₂-) | 39.6 |

| Methine Carbon (-CH-) | 34.9 |

| Methyl Carbon (-CH₃) | 15.3 |

Source: Adapted from research on derivatives of cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound, providing precise measurements of bond lengths, bond angles, and torsional angles. While specific crystal structure data for Cyclohex-3-ene-1-carboxylic anhydride is not widely published, studies on related cyclohexene derivatives reveal that they often adopt a half-chair conformation.

For molecules synthesized via Diels-Alder reactions, X-ray crystallography can confirm the stereochemical outcome. For example, a single-crystal X-ray diffraction study of an adduct formed between a diene and maleic anhydride would unequivocally establish the cis relationship of the substituents on the newly formed ring. researchgate.net This analysis provides incontrovertible proof of the molecule's three-dimensional arrangement in the crystal lattice. Solid-state analysis of various unsaturated polyesters, which can be synthesized from cyclohexene anhydrides, has also been performed using X-ray powder diffraction to identify the present solid phases. uni-greifswald.deresearchgate.net

Stereochemical Aspects of Cyclohexene Anhydrides (e.g., cis/trans isomerism in Diels-Alder adducts)

The stereochemistry of this compound and related compounds is often a direct consequence of their synthesis, most notably through the Diels-Alder reaction. This reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, and it is highly stereospecific. libretexts.orglibretexts.org

The stereochemistry of the dienophile is retained in the cyclohexene product. libretexts.orglibretexts.org When a cyclic dienophile like maleic anhydride (which has a cis double bond) is used, the resulting adduct will have a cis configuration at the newly formed stereocenters. libretexts.org This means the two carboxyl groups of the anhydride moiety are on the same face of the six-membered ring. This stereochemical outcome is a hallmark of the concerted mechanism, where the new carbon-carbon sigma bonds form simultaneously from the same side of the dienophile. libretexts.orglibretexts.orgpraxilabs.com

Therefore, cyclohexene anhydrides synthesized from the reaction of a diene with maleic anhydride are predominantly the cis-isomer. libretexts.org This stereospecificity is a powerful feature of the Diels-Alder reaction, allowing for the controlled formation of complex cyclic molecules with well-defined stereochemistry. libretexts.orglibretexts.org

Computational Chemistry and Theoretical Investigations

Molecular Orbital Calculations (e.g., Semiempirical, Ab Initio)

Molecular orbital (MO) theory is a cornerstone of computational chemistry, describing the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Calculations can range from less computationally expensive semiempirical methods to more rigorous and demanding ab initio and Density Functional Theory (DFT) methods.

Semiempirical Methods: Methods like Austin Model 1 (AM1) and Parametric Method 3 (PM3) utilize parameters derived from experimental data to simplify calculations. These approaches have been successfully used to study the reaction energies and mechanisms of various reactions, including Diels-Alder cycloadditions, which are relevant to the synthesis of cyclohexene (B86901) derivatives. researchgate.net For Cyclohex-3-ene-1-carboxylic anhydride (B1165640), semiempirical calculations could provide a rapid assessment of its geometry, heat of formation, and the energies of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting the molecule's reactivity in pericyclic reactions.

Ab Initio and DFT Methods: Ab initio Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT) calculations (such as with the B3LYP functional), provide a more accurate description of electronic structure without empirical parameterization. researchgate.net For Diels-Alder reactions, DFT methods have been employed to study activation energies, transition state geometries, and the influence of solvents. mdpi.commdpi.com Applying these methods to Cyclohex-3-ene-1-carboxylic anhydride would yield precise information on its electronic properties, dipole moment, and electrostatic potential map, highlighting regions of electrophilicity (the carbonyl carbons) and nucleophilicity. Such calculations are instrumental in explaining the regioselectivity and stereoselectivity of reactions the anhydride might undergo. longdom.org

Conformational Analysis

The three-dimensional structure of this compound is not static. The cyclohexene ring is known to adopt a half-chair conformation. The substituent at the C-1 position—the carboxylic anhydride group—can exist in two principal orientations: pseudo-axial and pseudo-equatorial.

| Substituent (R) | A-Value (kcal/mol) | Reference Principle |

|---|---|---|

| -CH₃ (Methyl) | 1.7 | The A-value represents the energy penalty for a substituent being in the axial position versus the equatorial position. A larger A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial conformation. The bulky carboxylic anhydride group is expected to have a very large A-value. libretexts.orgpressbooks.pub |

| -CH₂CH₃ (Ethyl) | 1.8 | |

| -CH(CH₃)₂ (Isopropyl) | 2.2 | |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

Reaction Pathway Elucidation (e.g., MOPAC calculations)

Computational methods are invaluable for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing the geometries and energies of transition states and intermediates. Software packages implementing semiempirical methods, such as MOPAC (Molecular Orbital Package), are often used for this purpose due to their computational efficiency, especially for larger systems. researchgate.net

This compound is a product of a Diels-Alder reaction followed by dehydration. MOPAC calculations, using Hamiltonians like AM1 or PM3, could be employed to model the [4+2] cycloaddition step. Such calculations can determine whether the reaction proceeds through a synchronous or asynchronous transition state and can predict the activation energy of the reaction. mdpi.com

Furthermore, MOPAC could be used to investigate subsequent reactions of the anhydride. For example, in nucleophilic acyl substitution, the anhydride ring is opened by a nucleophile. fiveable.me Theoretical calculations can model the reaction pathway, including the formation of the tetrahedral intermediate, to understand the reaction kinetics and thermodynamics. These computational studies can provide a detailed, step-by-step description of bond-breaking and bond-forming processes. mdpi.com

Studies of Noncovalent Interactions

Noncovalent interactions, while weak, are crucial in determining the preferred conformation of a molecule and influencing its crystal packing. nih.gov In this compound, intramolecular noncovalent interactions, such as C-H···O hydrogen bonds, can occur between the C-H bonds of the cyclohexene ring and the electrophilic oxygen atoms of the anhydride's carbonyl groups.

These weak interactions can contribute to the stability of a particular conformer. For instance, an attractive interaction between a C-H bond on the ring and a carbonyl oxygen could slightly alter bond angles and torsional angles, favoring a specific three-dimensional arrangement. While intermolecular hydrogen bonding is a well-studied phenomenon in related cyclic imide and amide-acid systems derived from cyclohexane anhydrides nih.gov, the study of these subtle intramolecular forces requires high-level computational methods. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, providing a deeper understanding of the factors that govern the molecule's conformational preferences. nih.gov

Advanced Applications in Polymer Science and Materials Engineering

Curing Agents for Epoxy Resins

Anhydrides are the second most widely used class of epoxy-curing agents after amines. azom.com They are favored for applications demanding high thermal stability, excellent electrical insulation properties, and good chemical resistance. google.compolymerinnovationblog.com Cyclohex-3-ene-1-carboxylic anhydride (B1165640), as an alicyclic anhydride, offers specific advantages in formulating high-performance epoxy thermosets.

Alicyclic anhydrides, such as Cyclohex-3-ene-1-carboxylic anhydride and its derivatives like methyltetrahydrophthalic anhydride (MTHPA) and methylhexahydrophthalic anhydride (MHHPA), are commonly employed in epoxy systems. azom.comulprospector.com Unlike aromatic anhydrides, their non-aromatic nature imparts better weather resistance to the cured epoxy resins. sinocurechem.com

The curing mechanism of an epoxy resin with an anhydride is a complex process that typically requires elevated temperatures and the presence of a catalyst. tri-iso.comresearchgate.net The reaction is initiated by a hydroxyl group, which can be present on the epoxy resin backbone or from trace amounts of water. polymerinnovationblog.com This hydroxyl group attacks the anhydride ring, opening it to form a carboxylic acid and an ester group. tri-iso.comresearchgate.net The newly formed carboxylic acid then reacts with an epoxide group, generating another hydroxyl group. polymerinnovationblog.comtri-iso.com This regenerated hydroxyl group can then react with another anhydride molecule, propagating the chain reaction and leading to a highly cross-linked polymer network. tri-iso.comresearchgate.net

The reactivity of alicyclic anhydrides is generally lower than that of amine curing agents, resulting in longer pot life and requiring heat for curing. ulprospector.comgoogle.com This characteristic is advantageous for processes like potting and filament winding where a low-viscosity mixture and long working time are essential. polymerinnovationblog.comulprospector.com

The choice of curing agent significantly dictates the final properties of the epoxy thermoset. This compound and other alicyclic anhydrides contribute to a range of desirable characteristics:

Heat Resistance: Epoxy resins cured with anhydrides generally exhibit high glass transition temperatures (Tg) and good thermal stability. google.compolymerinnovationblog.com The high cross-link density achieved with anhydride curing contributes to the retention of mechanical properties at elevated temperatures. ulprospector.com

Mechanical Properties: Anhydride-cured epoxies are known for their high tensile strength and modulus. google.com However, they are often characterized as brittle, which can limit their use in applications requiring high impact resistance. google.com Formulations can be optimized to balance mechanical performance by adjusting the stoichiometry of the epoxy resin and anhydride. azom.com

Transparency: Alicyclic epoxy resins cured with alicyclic anhydrides can yield products with superior transparency due to the absence of aromatic structures that can cause coloration. tetrawill.com

Impact Resistance: While generally brittle, the impact resistance of anhydride-cured epoxies can be improved. This can be achieved through the incorporation of flexibilizers or by modifying the resin-to-hardener ratio, though often at the expense of other properties like heat resistance. google.com

The following table summarizes the typical properties of an epoxy resin cured with an alicyclic anhydride.

| Property | Typical Value |

| Tensile Strength | ~70 MPa |

| Tensile Modulus | ~2800 MPa |

| Elongation-to-Break | 1-6% |

| Glass Transition Temperature (Tg) | ~140 °C |

Note: These values can vary significantly depending on the specific epoxy resin, anhydride, catalyst, and curing conditions. google.com

Due to the sluggish reaction between anhydrides and epoxies at room temperature, accelerators are almost always necessary to achieve reasonable curing times at elevated temperatures. tri-iso.comgoogle.comepo.org These catalysts can be either acidic or basic compounds, with bases favoring esterification and acids promoting etherification. epo.org

Commonly used accelerators for anhydride-cured epoxy systems include:

Tertiary Amines: Examples include benzyldimethylamine (BDMA) and 2,4,6-tris(dimethylaminomethyl)phenol. polymerinnovationblog.comtri-iso.com These are effective in promoting the curing reaction. tri-iso.com

Imidazoles: Liquid imidazoles like 2-ethyl-4-methyl imidazole (B134444) are frequently used. polymerinnovationblog.comtri-iso.com They can offer a long pot life while enabling rapid curing at elevated temperatures. threebond.co.jp

Quaternary Ammonium and Phosphonium Salts: These can also act as effective accelerators. polymerinnovationblog.comgoogle.com

The choice and concentration of the accelerator are critical as they influence not only the cure speed but also the final properties of the thermoset, such as the glass transition temperature. tri-iso.com An optimal level of accelerator is typically sought, as over-catalysis can sometimes lead to undesirable side reactions. tri-iso.com

Cross-linking Agents in Polymer Networks

Cross-linking is a process that links polymer chains together, forming a three-dimensional network structure. rjpdft.com This process transforms a liquid or thermoplastic polymer into a solid, more rigid material with enhanced mechanical strength, thermal stability, and solvent resistance. rjpdft.com this compound can function as a cross-linking agent due to its bifunctional nature (the anhydride group can react with two functional groups).

In the context of epoxy resins, the anhydride group reacts with hydroxyl and epoxide groups, creating ester linkages that form the cross-linked network as described in section 6.1.1. Beyond epoxy systems, anhydrides can be incorporated into other polymer backbones through copolymerization. If the resulting polymer chains have reactive sites, the anhydride-derived units can participate in subsequent cross-linking reactions. For instance, multifunctional anhydrides have been used to create cross-linked poly(propylene carbonate) networks. acs.orgmdpi.com The anhydride groups react with other polymers containing hydroxyl, amine, or epoxide functionalities, thereby acting as a bridge between polymer chains. rjpdft.com

Ring-Opening Copolymerization (ROCOP) with Epoxides

Ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides is a powerful method for synthesizing polyesters with well-defined, alternating structures. nih.govnih.gov This technique offers an alternative to traditional polycondensation reactions and allows for the creation of a wide range of polyester (B1180765) materials due to the large variety of commercially available epoxides and anhydrides. nih.gov

The success of ROCOP of epoxides and anhydrides heavily relies on the catalyst system. These systems must be able to activate both the epoxide and the anhydride monomers to facilitate the alternating insertion into the growing polymer chain. nih.gov A variety of metal-based catalysts have been developed for this purpose, including complexes of zinc, cobalt, chromium, and aluminum. nih.gov

The general mechanism for ROCOP involves the reaction of an initiator with an anhydride to form a carboxylate intermediate. nih.gov This intermediate then reacts with an epoxide, opening the ring and generating an alkoxide species. nih.gov The subsequent reaction of this alkoxide with another anhydride molecule regenerates the carboxylate, and the alternating polymerization proceeds. nih.gov

Many catalyst systems for ROCOP are binary, consisting of a Lewis acidic metal center and a nucleophilic cocatalyst. escholarship.org However, multifunctional catalysts that have both the Lewis acid and the cocatalyst covalently tethered have shown increased activity and selectivity. escholarship.org

Examples of catalyst systems used for the ROCOP of epoxides and anhydrides include:

Bimetallic Scorpionate Zinc Complexes: These have been shown to be active for the ROCOP of cyclohexene (B86901) oxide and various cyclic anhydrides. mdpi.com

Chromium Complexes with Amino Triphenolate Ligands: In the presence of a cocatalyst like bis(triphenylphosphine)iminium chloride (PPNCl), these complexes can perform alternating ROCOP of epoxides and anhydrides. rsc.org

Manganese(III) Schiff Base Complexes: These have demonstrated effectiveness in catalyzing the ROCOP of cyclohexene oxide with anhydrides like maleic anhydride and phthalic anhydride. rsc.org

Heterodinuclear Catalysts: Systems combining two different metal centers, such as Co(III)M(I) or Al(III)M(I), have shown high activity for epoxide/anhydride ROCOP. acs.org

The cocatalyst plays a crucial role in the polymerization process. Cocatalysts like PPNCl or 4-dimethylaminopyridine (B28879) (DMAP) can significantly influence the reaction rate and selectivity. mdpi.comrsc.org The choice of cocatalyst can affect the initiation of the polymerization and the propagation steps. mdpi.com

The table below provides examples of catalyst systems and their performance in the ROCOP of cyclohexene oxide (CHO) and phthalic anhydride (PA).

| Catalyst | Cocatalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| Bimetallic Zinc Complex | PPNCl | 80 | >99 | >99 | mdpi.com |

| Chromium Amino Triphenolate | PPNCl | 100 | 96 | >99 | rsc.org |

| Manganese(III) Schiff Base | - | 120 | 95 | >99 | rsc.org |

Note: The data presented is for illustrative purposes and specific reaction conditions can vary.

Influence of Anhydride Structure on Copolymerization

The structure of the anhydride monomer is a critical determinant in ring-opening copolymerization (ROCOP) with epoxides, influencing reaction kinetics, polymer microstructure, and final material properties. This compound, a cycloaliphatic anhydride, presents a unique combination of features that distinguish its copolymerization behavior from that of more common aromatic or linear aliphatic anhydrides.

Key Structural Influences:

Cycloaliphatic Ring: Unlike the rigid, planar structure of aromatic anhydrides like phthalic anhydride, the non-planar, flexible cyclohexene ring of this compound imparts different characteristics to the resulting polymer. This flexibility can lead to polymers with lower glass transition temperatures (Tg) and increased solubility compared to those derived from aromatic anhydrides. The reactivity in copolymerization can also be affected, with some studies indicating that strained or highly reactive anhydrides like phthalic anhydride can lead to higher molecular weight products under certain conditions. nih.gov

Unsaturation: The presence of a double bond in the cyclohexene ring is a pivotal feature. This site of unsaturation is retained in the polymer backbone after copolymerization, offering a reactive handle for subsequent post-polymerization modifications. This allows for cross-linking to create thermosets, grafting of side chains to tune properties, or the attachment of functional molecules. researchgate.net

Stereochemistry: The cis or trans configuration of the anhydride can influence the stereochemistry of the resulting polymer, which in turn affects its physical properties such as crystallinity and melting point. The Diels-Alder synthesis route typically yields the cis-isomer. alfredstate.edu

The choice of catalyst and cocatalyst system is also crucial in controlling the copolymerization. Systems based on metals like chromium, aluminum, zinc, and magnesium are often employed, with cocatalysts such as bis(triphenylphosphine)iminium chloride (PPNCl) or 4-(dimethylamino)pyridine (DMAP) used to enhance activity and selectivity towards perfectly alternating polyesters. nih.govnih.gov

Table 1: Comparison of Anhydride Structures and Their General Influence on Polyester Properties

| Anhydride Type | Key Structural Feature | Typical Influence on Polymer Properties |

| Aromatic (e.g., Phthalic Anhydride) | Rigid, planar aromatic ring | High Tg, thermal stability, rigidity, brittleness |

| Linear Aliphatic (e.g., Succinic Anhydride) | Flexible, linear chain | Low Tg, high flexibility, lower thermal stability |

| Cycloaliphatic (e.g., this compound) | Flexible, non-planar ring with unsaturation | Moderate Tg, good balance of stiffness and flexibility, allows for post-polymerization modification |

Synthesis of Poly(ester-co-ether)s and Other Polymers

The primary route to synthesizing polymers from this compound is the alternating ring-opening copolymerization (ROCOP) with epoxides, such as cyclohexene oxide. This method is a highly efficient, chain-growth route for producing polyesters with well-controlled molecular weights and narrow dispersity. nih.govacs.org

The reaction typically proceeds as follows:

A metal-based catalyst activates the epoxide monomer.

A nucleophilic cocatalyst initiates the polymerization by opening the anhydride ring, forming a carboxylate species.

The carboxylate then attacks the activated epoxide, opening its ring and forming an ester linkage and a new alkoxide active center.

This alkoxide attacks another anhydride molecule, regenerating the carboxylate, and the alternating cycle continues.

Under ideal conditions, this process yields a perfectly alternating polyester. However, under certain conditions, such as in bulk polymerizations or with less selective catalyst systems, a side reaction can occur where the alkoxide active center attacks another epoxide monomer instead of an anhydride. nih.govnih.gov This results in the formation of ether linkages within the polymer chain, leading to the synthesis of poly(ester-co-ether)s. The presence of these ether linkages can alter the polymer's properties, often increasing flexibility and lowering its glass transition temperature and degradation rate.

Modifiers for Polymer Resins (e.g., Polystyrene, Alkyd Resins)

This compound and its close analogs are effective modifiers for commodity and industrial polymer resins, enhancing their properties for specific applications.

Polystyrene: The anhydride can be grafted onto polystyrene through electrophilic substitution reactions, such as a Friedel-Crafts acylation. In this process, the anhydride reacts with the phenyl rings of the polystyrene backbone in the presence of a Lewis acid catalyst. sigmaaldrich.com This modification introduces polar anhydride and carboxylic acid functionalities onto the non-polar polystyrene chain. The benefits of this modification include:

Improved Adhesion: The polar groups enhance adhesion to various substrates.

Increased Compatibility: It can act as a compatibilizer in polymer blends.

Reactive Sites: The grafted anhydride groups provide sites for further reactions, allowing for the creation of more complex polymer architectures.

Alkyd Resins: In the production of alkyd resins, which are polyesters modified with fatty acids, cycloaliphatic anhydrides like this compound can be used in place of or in combination with standard aromatic anhydrides like phthalic anhydride. Their incorporation offers several advantages, primarily due to the replacement of the rigid, hydrolytically susceptible phthalate (B1215562) structure with a more stable and flexible cycloaliphatic one. Research on similar cycloaliphatic structures has shown benefits such as improved weatherability, better gloss retention, and increased resistance to hydrolysis, making them suitable for high-performance coatings and emulsions.

Role in Sustainable Polymer Production from Biomass-Derived Feedstocks

There is a significant global effort to transition from petroleum-based chemical feedstocks to renewable, biomass-derived alternatives to create a more sustainable polymer industry. rsc.org this compound is well-positioned to play a role in this transition as it can be synthesized from bio-based platform molecules.

A prominent synthetic route is the Diels-Alder reaction between a diene and a dienophile. cerritos.edu Key feedstocks for this reaction, 1,3-butadiene (B125203) and maleic anhydride, can be produced from biomass:

Maleic Anhydride: Can be synthesized from furfural, a chemical derived from the hemicellulose fraction of lignocellulosic agricultural waste like corncobs and sugarcane bagasse. nih.gov

1,3-Butadiene: Can be produced through the fermentation of sugars or the catalytic conversion of bio-ethanol.

The reaction of bio-derived 1,3-butadiene and bio-derived maleic anhydride produces bio-based 4-cyclohexene-1,2-dicarboxylic anhydride (tetrahydrophthalic anhydride), a direct analog and precursor to the target compound. researchgate.net This pathway provides a viable route to a 100% bio-based monomer.

By combining this renewable anhydride with bio-derived epoxides (e.g., cyclohexene oxide produced from bio-based 1,4-cyclohexadiene), it is possible to synthesize fully renewable and potentially biodegradable polyesters. frontiersin.org This aligns with the principles of a circular economy by reducing reliance on fossil fuels and creating plastics with improved end-of-life options.

Applications in Organic Synthesis and Fine Chemicals

Chemical Intermediates in Complex Molecule Synthesis

Cyclohex-3-ene-1-carboxylic anhydride (B1165640) is a foundational intermediate for constructing more complex molecular frameworks. Its anhydride ring can be readily opened by various nucleophiles, installing the cyclohexene (B86901) carboxylic acid moiety onto other molecules. This functionalized six-membered ring can then undergo further transformations, such as epoxidation, bromination, and lactonization, to build intricate polycyclic structures. acs.org For instance, it is the precursor to bicyclic imides like 2-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, which can be subsequently reduced and modified to generate highly substituted cyclohexane (B81311) and bicyclic lactone derivatives. acs.org This step-wise elaboration highlights the anhydride's role as a key intermediate in the strategic synthesis of complex organic compounds.

Precursors for Pharmaceutical and Agrochemical Compounds

The cyclohexene carboxylic acid scaffold, readily accessible from its anhydride, is a feature in molecules with potential therapeutic applications. The anhydride serves as a primary precursor for introducing this structural unit into potential drug candidates. Research has shown that derivatives of cyclohexene carboxylic acid are being explored for their biological activities. researchgate.netresearchgate.net For example, optically active forms of the parent acid, (S)-3-cyclohexene-1-carboxylic acid, are crucial intermediates for compounds that inhibit activated blood coagulation factor X, which are investigated as treatments for thrombotic diseases. google.com Furthermore, the synthesis of novel amidrazone and 1,2,4-triazole (B32235) derivatives from the anhydride has yielded compounds with significant anti-inflammatory properties, demonstrating its utility as a starting point for new therapeutic agents. sciforum.netmdpi.com

Synthesis of Novel Heterocyclic Derivatives

The anhydride is particularly useful in the synthesis of diverse heterocyclic compounds, which are central to medicinal chemistry.

Cyclohex-3-ene-1-carboxylic anhydride reacts with N³-substituted amidrazones to produce new acyl derivatives. nih.gov These reactions typically yield linear compounds that can be subsequently cyclized to form 1,2,4-triazole derivatives. sciforum.netmdpi.com A study detailed the synthesis of twelve new derivatives through this pathway. mdpi.comresearchgate.net The resulting compounds, particularly the cyclized 1,2,4-triazole forms, were evaluated for their biological activity. Several of these derivatives demonstrated potent anti-inflammatory effects, with some showing stronger inhibition of pro-inflammatory TNF-α production than the standard drug ibuprofen. sciforum.net This highlights the anhydride's role in generating novel compounds with promising pharmacological profiles.

| Compound Type | Starting Materials | Key Findings |

| Linear Amidrazones | This compound, N³-substituted amidrazones | Serve as intermediates for triazole synthesis; some show moderate antibacterial activity. sciforum.net |

| 1,2,4-Triazole Derivatives | Cyclization of linear amidrazones | Exhibit strong anti-inflammatory activity, significant inhibition of TNF-α, and elevation of anti-inflammatory IL-10. sciforum.netmdpi.com |

The 1,2,4-oxadiazole (B8745197) ring is a significant pharmacophore in medicinal chemistry. ajrconline.org Synthetic routes to 1,2,4-oxadiazoles often involve the acylation of amidoximes followed by cyclization. researchgate.net While direct reactions with this compound are less commonly detailed, the anhydride can be used to synthesize the corresponding carboxylic acid, which is a key precursor. The general method involves reacting a carboxylic acid or its derivative with an amidoxime. The anhydride itself can act as the acylating agent for the amidoxime, leading to an intermediate that cyclizes to form the 1,2,4-oxadiazole ring, thus incorporating the cyclohexene moiety at the 5-position of the heterocycle.

Bicyclic lactones are important structural motifs found in many bioactive natural products. nih.govchemrxiv.org this compound is an effective starting point for the synthesis of these complex structures. The synthesis begins by converting the anhydride into a bicyclic imide, which is then reduced to form a 6-(hydroxymethyl)cyclohex-3-ene-1-carboxamide derivative. acs.org This intermediate, containing hydroxyl, amide, and alkene functional groups, can undergo further reactions like bromination or epoxidation. These reactions trigger intramolecular cyclization through rearrangement, leading to the formation of substituted bicyclic lactone compounds. acs.orgresearchgate.net This pathway provides an adaptable and effective method for creating novel bicyclic lactone systems from a readily available starting material. acs.org

| Precursor (Derived from Anhydride) | Reaction | Product |

| 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide | Bromination | Substituted Bicyclic Lactone |

| 6-(Hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide | Epoxidation | Substituted Bicyclic Lactone |

Acylating Agents in Derivatization Reactions

Carboxylic anhydrides are widely recognized as effective acylating agents, used to introduce an acyl group onto molecules with active hydrogens, such as alcohols, amines, and thiols. acs.org This process, known as acylation, converts these functional groups into esters, amides, and thioesters, respectively. This compound can be employed for this purpose, transferring the cyclohexenecarbonyl group to a substrate. This derivatization is often used to enhance the stability and volatility of polar compounds for analytical techniques like gas chromatography. epa.gov The reaction improves chromatographic separation and can enhance detectability with specific detectors.

Emerging Research and Future Perspectives

Development of Novel Synthetic Routes

The conventional and most prominent method for synthesizing the cyclohexene (B86901) carboxylic acid core, the precursor to the anhydride (B1165640), is the Diels-Alder reaction. cerritos.eduodinity.comchegg.com This cycloaddition reaction typically involves a conjugated diene, such as 1,3-butadiene (B125203), and a dienophile, like maleic anhydride, to form the cyclic product. odinity.comalfredstate.edu

Recent research has focused on making this established route more efficient and environmentally friendly. Innovations include:

Microwave-Assisted Synthesis : The use of microwave irradiation has been explored to accelerate the Diels-Alder reaction between 1,3-butadiene and maleic anhydride, leading to shorter reaction times and aligning with the principles of green chemistry. researchgate.net

In Situ Diene Generation : To circumvent the challenges of handling gaseous 1,3-butadiene, solid precursors like 3-sulfolene (B121364) are used. Upon heating, 3-sulfolene decomposes to release 1,3-butadiene directly in the reaction mixture, which simplifies the procedure and reduces the formation of polymeric byproducts. cerritos.edualfredstate.edu

Catalysis : The use of inexpensive Lewis acid catalysts in solvent-free conditions for the cycloaddition of acrylic acid and isoprene (B109036) has been shown to be an effective method for producing the precursor carboxylic acids. researchgate.net

While significant research has been dedicated to optimizing the synthesis of the precursor acid and related structures, the development of entirely novel synthetic pathways for Cyclohex-3-ene-1-carboxylic anhydride itself has been less of a focus. The current emphasis remains on refining the efficiency and sustainability of the well-established Diels-Alder approach.

Exploration of Unexplored Reactivity Pathways

The inherent functionality of the cyclohexene ring and the anhydride group provides a rich landscape for chemical transformations. Researchers are actively exploring new reactions to create complex and valuable molecules.

Dehydro-aromatization Reactions: A significant area of emerging research is the dehydro-aromatization of cyclohexene carboxylic acids and their anhydrides. A novel and efficient method using concentrated sulfuric acid as a cost-effective oxidant has been developed. researchgate.netrsc.orgresearchgate.net This reaction converts the cyclohexene ring into an aromatic ring, providing a critical pathway for synthesizing important industrial chemicals from biomass-derived feedstocks. researchgate.netrsc.org For instance, this method simplifies the synthesis of terephthalic acid (TA), a key monomer for plastics like PET, and p-toluic acid. researchgate.net

Rearrangements in Derivatives: Studies on derivatives of the core structure have revealed unusual and synthetically useful rearrangement pathways.

Bromination and Epoxidation: Research on 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide, a derivative, has shown that bromination and epoxidation reactions can lead to the formation of interesting bicyclic lactone compounds. acs.orgresearchgate.net The hydroxymethyl and amide groups attached to the cyclohexene ring were found to be crucial in guiding the product formation, resulting in a new and applicable method for synthesizing these complex lactones. acs.orgresearchgate.net

| Reaction Type | Reactant/Substrate | Key Reagents | Major Product(s) | Significance | Reference |

|---|---|---|---|---|---|

| Dehydro-aromatization | Cyclohexene-carboxylic acids/anhydrides | Sulfuric Acid (H₂SO₄) | Aromatic carboxylic acids (e.g., p-toluic acid, terephthalic acid precursors) | Provides a route to valuable aromatic chemicals from renewable/bio-based sources. | researchgate.net |

| Bromination/Lactonization | Cyclohex-3-ene-1-carboxamide (B1296590) derivatives | Bromine (Br₂) | Bicyclic lactones | Unusual rearrangement that offers a new synthetic pathway to complex lactone structures. | acs.org |

| Epoxidation/Lactonization | Cyclohex-3-ene-1-carboxamide derivatives | m-CPBA | Bicyclic lactones, epoxides | Demonstrates intramolecular reactivity leading to novel heterocyclic systems. | acs.org |

Expansion into New Application Domains

The unique structure of this compound makes it and its derivatives valuable building blocks for materials with novel properties and biological activities.

Pharmaceutical and Biological Applications: A growing body of research is focused on the synthesis and biological evaluation of new derivatives.

Antitumor Agents : Cyclohexenone derivatives, which can be synthesized from cyclohexene carboxylic acid precursors, have shown potential as anticancer agents. researchgate.net For instance, Cyclohexene oxide CA, a derivative of the natural product zeylenone, has demonstrated anti-cancer activity in glioblastoma by inducing cell cycle arrest. nih.govnih.govfrontiersin.org This highlights the potential of the cyclohexene scaffold in developing new oncology drugs.

Anti-inflammatory and Antimicrobial Agents : The cyclohexene moiety is a key component in compounds being investigated for anti-inflammatory and antimicrobial properties. nus.edu.sgmdpi.comazjm.orgresearchgate.net Synthesized derivatives have shown potent inhibitory activity against the production of nitric oxide (NO) and inflammatory cytokines like TNF-α and IL-6, suggesting their potential as anti-sepsis agents. mdpi.comnih.gov Furthermore, amidrazone derivatives containing a cyclohexene carboxylic acid moiety have exhibited bacteriostatic activity against various bacterial strains. mdpi.com

Advanced Materials and Chemical Intermediates: The dehydro-aromatization reactivity discussed previously opens up significant applications in the chemical industry. By providing a pathway to produce monomers like terephthalic acid from bio-based sources such as isoprene and acrylic acid, this compound serves as a key intermediate in the move towards more sustainable polymer production. researchgate.net

| Application Domain | Derivative/Compound Class | Specific Application/Activity | Reference |

|---|---|---|---|

| Oncology | Cyclohexenone and Cyclohexene Oxide Derivatives | Potent antitumor agents, activity against glioblastoma. | researchgate.netnih.govnih.gov |

| Anti-inflammatory | Amidrazone and Benzylsulfone Derivatives | Inhibition of inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO); potential anti-sepsis agents. | mdpi.comnih.gov |

| Antimicrobial | Amidrazone Derivatives | Bacteriostatic activity against strains like S. aureus and M. smegmatis. | mdpi.com |

| Sustainable Polymers | Cyclohexene carboxylic acids/anhydrides | Intermediate for bio-based production of terephthalic acid (TA), a monomer for PET. | researchgate.net |

Q & A

Synthesis and Structural Characterization

Basic Question: Q. What synthetic routes are available for preparing cyclohex-3-ene-1-carboxylic anhydride derivatives, and how are their structures validated?

- Methodology: this compound derivatives (e.g., 1,2,4-triazole derivatives) can be synthesized via equimolar reactions between carbohydrazonamides and cis-1,2,3,6-tetrahydropyranic anhydride in anhydrous diethyl ether, followed by cyclization in alkaline solutions . Structural validation typically employs 1H NMR, 13C NMR, and mass spectrometry (MS) to confirm regiochemistry and functional group integrity. Elemental analysis further ensures stoichiometric purity .

Advanced Question: Q. How can regioselectivity challenges in the synthesis of this compound derivatives be addressed using computational modeling?

- Methodology: Density Functional Theory (DFT) calculations can predict transition-state energies and optimize reaction pathways. For example, steric and electronic effects in cyclization steps may be modeled to favor specific regioisomers. Experimental validation via NOESY NMR can confirm spatial arrangements predicted computationally .

Biological Activity and Mechanism

Basic Question: Q. What standardized assays are used to evaluate the antiproliferative activity of this compound derivatives?

- Methodology: Peripheral blood mononuclear cell (PBMC) cultures are treated with derivatives at concentrations (10–100 µg/mL) and stimulated with phytohemagglutinin (PHA). Proliferation is quantified via MTT assays or flow cytometry after 72 hours. Toxicity is assessed using viability assays (e.g., trypan blue exclusion) .

Advanced Question: Q. How do structural modifications (e.g., electron-withdrawing substituents) influence the antiproliferative mechanism of this compound derivatives?

- Methodology: Structure-activity relationship (SAR) studies compare derivatives with varied substituents. Transcriptomic profiling (RNA-seq) and western blotting can identify pathways affected (e.g., apoptosis markers like caspase-3). Molecular docking may reveal interactions with targets like tubulin or kinases .

Material Science Applications

Basic Question: Q. How can this compound be incorporated into polymer coatings for corrosion protection?

- Methodology: Electropolymerization of derivatives (e.g., poly 6-((4-acetylphenyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid) onto metal substrates is performed in non-aqueous electrolytes. Coating performance is evaluated via electrochemical impedance spectroscopy (EIS) and Tafel polarization in corrosive media (e.g., 3.5% NaCl) .

Advanced Question: Q. What strategies enhance the adhesion and stability of this compound-based polymers in harsh environments?

- Methodology: Nanocomposite formulations with metal oxides (e.g., TiO₂, ZnO) improve mechanical stability. X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) assess interfacial bonding and surface roughness. Accelerated aging tests (e.g., UV exposure, salt spray) validate durability .

Analytical Method Development

Basic Question: Q. Which chromatographic techniques are suitable for quantifying this compound in complex matrices?

- Methodology: Reverse-phase HPLC with UV detection (λ = 210–240 nm) using C18 columns and acetonitrile/water gradients provides reliable quantification. Method validation follows ICH guidelines for linearity (R² > 0.995), LOD/LOQ, and recovery rates .

Advanced Question: Q. How can hyphenated mass spectrometry (LC-MS/MS) resolve co-eluting impurities in this compound samples?

- Methodology: High-resolution LC-MS/MS (Q-TOF) with positive/negative ionization switching identifies impurities via exact mass (<5 ppm error). Fragmentation patterns (MS/MS) and spectral libraries (e.g., NIST) aid in structural elucidation .

Thermodynamic and Kinetic Studies

Advanced Question: Q. What kinetic models describe the thermal decomposition of this compound under oxidative conditions?